molecular formula C20H19ClN4O4S B11181074 N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11181074
M. Wt: 446.9 g/mol
InChI Key: HFNKRPAMILIUEE-SSDVNMTOSA-N
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Description

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazine ring, a chlorophenyl group, and a hydrazinyl linkage. Its molecular formula is C23H21ClN4O4, and it has a molecular weight of 452.901 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 3-chlorophenyl isocyanate with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiosemicarbazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research .

Properties

Molecular Formula

C20H19ClN4O4S

Molecular Weight

446.9 g/mol

IUPAC Name

(2E)-N-(3-chlorophenyl)-2-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H19ClN4O4S/c1-2-29-16-8-12(6-7-15(16)26)11-22-25-20-24-18(27)10-17(30-20)19(28)23-14-5-3-4-13(21)9-14/h3-9,11,17,26H,2,10H2,1H3,(H,23,28)(H,24,25,27)/b22-11+

InChI Key

HFNKRPAMILIUEE-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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